Tris(trimethylsiloxy)chlorosilane

Surface Chemistry Nanotechnology Monolayer

Tris(trimethylsiloxy)chlorosilane (trisTMSCl, CAS 17905-99-6) is a branched organosilicon compound characterized by a central silicon atom bonded to three bulky trimethylsiloxy (-OSiMe3) groups and a single reactive chlorine atom. Its molecular formula is C9H27ClO3Si4, with a molecular weight of 331.1 g/mol.

Molecular Formula C9H27ClO3Si4
Molecular Weight 331.1 g/mol
CAS No. 17905-99-6
Cat. No. B100775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(trimethylsiloxy)chlorosilane
CAS17905-99-6
Molecular FormulaC9H27ClO3Si4
Molecular Weight331.1 g/mol
Structural Identifiers
SMILESC[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)Cl
InChIInChI=1S/C9H27ClO3Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h1-9H3
InChIKeyBBCITGBFGUITMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(trimethylsiloxy)chlorosilane (CAS: 17905-99-6): A Foundational Silane for Monolayer-Based Nanofabrication


Tris(trimethylsiloxy)chlorosilane (trisTMSCl, CAS 17905-99-6) is a branched organosilicon compound characterized by a central silicon atom bonded to three bulky trimethylsiloxy (-OSiMe3) groups and a single reactive chlorine atom [1]. Its molecular formula is C9H27ClO3Si4, with a molecular weight of 331.1 g/mol . The compound's signature characteristic is the steric bulk of its trimethylsiloxy moieties, which, upon grafting to hydroxylated surfaces, dictates its utility not as a dense barrier, but as a nanoporous template, a unique property underpinning its high-value applications in nanotechnology and surface science [2].

Why Tris(trimethylsiloxy)chlorosilane is Not Interchangeable with Simpler Silanes in Surface Engineering


Substituting Tris(trimethylsiloxy)chlorosilane (CAS 17905-99-6) with common silylating agents like trimethylchlorosilane (TMCS) or trichlorosilanes in surface modification workflows is not functionally equivalent. The key differentiator is the steric bulk of its three trimethylsiloxy groups, which is a design feature for creating intrinsic 'nanopores' rather than a dense, close-packed monolayer [1]. While simpler silanes (e.g., TMCS, trichlorosilanes) are employed to form dense, hydrophobic passivation layers [2], trisTMSCl yields a monolayer with a predictable, sub-nanometer porosity (nanopores) that exposes residual surface silanols [3]. This difference is critical; direct substitution for a denser silane would prevent the formation of the nanoporous template, fundamentally altering the outcome in applications requiring site-specific material growth, binary monolayer formation, or nanoscale patterning, as the process hinges on the controlled accessibility of the reactive silanol groups [4].

Quantitative Evidence for Tris(trimethylsiloxy)chlorosilane Differentiation in Surface Science Applications


Nanopore Template vs. Dense Monolayer: Quantifying Intrinsic Porosity

Unlike dense silane monolayers, trisTMSCl monolayers exhibit a size-exclusion contact angle hysteresis behavior, confirming the presence of intrinsic nanopores with a cross-section of approximately 0.5 nm² [1]. This property is quantified by a sharp decrease in contact angle hysteresis (from 8-12° to 2-3°) for probe fluids with molar volumes greater than 180-190 cm³/mol, which is not observed for monolayers prepared in the liquid phase [1].

Surface Chemistry Nanotechnology Monolayer

Surface Wettability: Quantitative Hydrophobic/Oleophobic Performance

Vapor-phase deposited trisTMSCl monolayers on silicon wafers exhibit quantifiable hydrophobic and oleophobic properties, with advancing/receding contact angles (θA/θR) of 96°/87° for water, 66°/56° for methylene iodide, and 33°/31° for hexadecane [1]. This specific set of wettability metrics defines its performance as a surface modifier.

Surface Science Wettability Contact Angle

Control of Polymer Brush Graft Density via Surface Coverage

The density of polymer brushes grown from a trisTMSCl-modified surface is directly tunable by controlling the initial trisTMSCl surface coverage [1]. Studies show that the percentage of trisTMSCl coverage significantly influences the thickness and morphology of polymer brushes, enabling the creation of nanoscopic, phase-separated features due to the incompatibility between hydrophilic brushes and the hydrophobic trisTMSCl matrix [2].

Polymer Chemistry ATRP Surface-Initiated Polymerization

Key Application Scenarios for Tris(trimethylsiloxy)chlorosilane in Advanced Material Synthesis


Creating Binary Monolayers for Nanoscale Patterning

In this scenario, a silicon wafer is first modified with a trisTMSCl monolayer to create a surface with intrinsic, sub-nanometer pores (nanopores) that expose reactive silanol groups [1]. These silanol sites then serve as nanoscopic anchors for a secondary, smaller silane reagent (e.g., an alkyl- or fluoroalkylsilane) [1]. The result is a binary monolayer where a second functional component is embedded within a hydrophobic trisTMSCl matrix at a controlled, molecular-scale ratio, enabling precise surface chemical patterning unattainable with conventional, non-porous silanes [1].

Template for Site-Specific Growth of Silica Nanostructures

A trisTMSCl monolayer is formed on a silicon wafer under controlled vapor-phase kinetics to achieve a specific density and distribution of 'nanoholes' (unreacted silanols) [2]. This modified surface is then used as a template for the site-specific, controlled growth of silicon dioxide (SiO2) from the vapor phase using SiCl4 and water [2]. By manipulating the initial trisTMSCl deposition, researchers can rationally control the resulting surface roughness and wettability at the nanometer length scale, a process fundamental to advanced microfabrication and creating surfaces with tailored topographies [2].

Synthesis of Well-Defined Polymer Brushes with Tunable Graft Density

A silicon oxide substrate is modified with a trisTMSCl monolayer, creating a surface with a controlled density of residual silanols within a hydrophobic matrix [3]. An ATRP initiator is then attached to these silanol sites, effectively creating a nanoscopic array of initiation points. Polymer brushes (e.g., hydrophilic PMPC or hydrophobic Pt-BMA) are then grown from these sites via surface-initiated ATRP [3]. The resulting polymer brush morphology—from uniform films to discrete nanoclusters—is dictated by the initial trisTMSCl coverage and the phase incompatibility between the growing brush and the trisTMSCl background, offering a powerful route to anti-fouling surfaces and biosensors [3].

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